Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester

CAS No.:

Cat. No.: VC16261363

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO4 |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | ethyl 2-(3,4-dimethoxyanilino)acetate |

| Standard InChI | InChI=1S/C12H17NO4/c1-4-17-12(14)8-13-9-5-6-10(15-2)11(7-9)16-3/h5-7,13H,4,8H2,1-3H3 |

| Standard InChI Key | RZGCUWGDWDLWCB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CNC1=CC(=C(C=C1)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

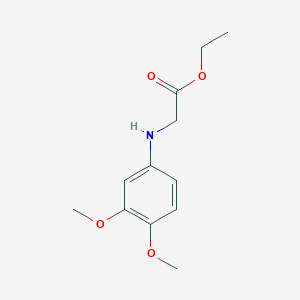

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester belongs to the class of substituted glycine esters, which are pivotal in the synthesis of peptides and bioactive molecules. Its IUPAC name is ethyl 2-(3,4-dimethoxyphenylamino)acetate, and it is alternatively termed ethyl N-(3,4-dimethoxyphenyl)glycinate . The compound’s structure comprises a glycine residue where the nitrogen atom is bonded to a 3,4-dimethoxyphenyl group, while the carboxyl group is esterified with ethanol (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 86323-64-0 |

| Molecular Formula | |

| Molecular Weight | 239.27 g/mol |

| Exact Mass | 239.116 g/mol |

| Topological Polar Surface Area (PSA) | 56.79 Ų |

| Partition Coefficient (LogP) | 1.75 |

The 3,4-dimethoxyphenyl moiety contributes to the compound’s aromaticity and electron-rich nature, which may influence its reactivity in electrophilic substitution reactions . The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate in multi-step syntheses .

Synthesis and Manufacturing Processes

The synthesis of glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester typically involves nucleophilic substitution or condensation reactions. A notable method parallels the arylation of glycine derivatives using organolead triacetates, as demonstrated in the synthesis of α-aryl-N-acetylglycine ethyl esters . In this approach, 4-ethoxycarbonyl-2-methyl-4,5-dihydro-1,3-oxazol-5-one reacts with organolead reagents to introduce aromatic groups at the α-position of glycine, followed by hydrolysis to yield the target compound .

Alternative routes may employ palladium-catalyzed C–H functionalization, a strategy used in modifying amino acid esters. For instance, the protection of glycine’s amino group with a 2-pyridylsulfonyl moiety enables regioselective arylation, which could be adapted to introduce the 3,4-dimethoxyphenyl group . Subsequent esterification with ethanol under acidic or enzymatic conditions would yield the ethyl ester derivative .

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Amino Protection | Tosyl chloride, TMEDA, CH₃CN |

| 2 | Arylation | Organolead triacetate, THF |

| 3 | Esterification | Ethanol, H₂SO₄ (cat.) |

Enzymatic resolution techniques, as described for related glycine esters, may also resolve racemic mixtures of this compound into enantiomerically pure forms, which are critical for pharmaceutical applications .

Applications in Pharmaceutical and Chemical Research

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester serves primarily as a building block in the synthesis of complex molecules. Its applications include:

Chiral Auxiliary in Asymmetric Synthesis

The compound’s stereogenic center enables its use in asymmetric catalysis. For example, enzymatic hydrolysis of the ester or amide group can yield enantiomerically pure amino acids, which are valuable in designing drugs with reduced off-target effects .

Intermediate in Peptide Modifications

Protected glycine derivatives are integral to solid-phase peptide synthesis (SPPS). The ethyl ester group acts as a temporary protecting group for the carboxyl moiety, while the 3,4-dimethoxyphenyl group may stabilize intermediates during coupling reactions .

Precursor to Bioactive Molecules

Structural analogs of this compound have been investigated for antimicrobial and anticancer activities. The dimethoxyphenyl group, common in natural products like apocynin, suggests potential anti-inflammatory applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume